4,4'-Diaminooctafluorobiphenyl
4,4'-Diaminooctafluorobiphenyl
Brand Name:
Vulcanchem
CAS No.:
1038-66-0
VCID:
VC20990617
InChI:
InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2
SMILES:
C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F
Molecular Formula:
C12H4F8N2
Molecular Weight:
328.16 g/mol
4,4'-Diaminooctafluorobiphenyl
CAS No.: 1038-66-0
Cat. No.: VC20990617
Molecular Formula: C12H4F8N2
Molecular Weight: 328.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038-66-0 |
|---|---|
| Molecular Formula | C12H4F8N2 |
| Molecular Weight | 328.16 g/mol |
| IUPAC Name | 4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline |
| Standard InChI | InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2 |
| Standard InChI Key | FWOLORXQTIGHFX-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator